molecular formula C7H8BrCl2N B2546553 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride CAS No. 2243515-81-1

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride

Cat. No.: B2546553
CAS No.: 2243515-81-1
M. Wt: 256.95
InChI Key: POHNNRSSBDSXSU-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the pyridine ring structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    3-Chloro-2-(bromomethyl)-4-methylpyridine: Similar structure but with different halogen positioning, affecting its reactivity and applications.

    4-Methyl-2,3-dihalopyridines: Compounds with different halogen combinations, offering varied reactivity profiles.

Uniqueness

3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective reactions and the synthesis of a wide range of derivatives, making it a versatile compound in chemical research and industrial applications.

Properties

IUPAC Name

3-bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-10-6(4-9)7(5)8;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNNRSSBDSXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CCl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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